Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL)-4-methyl-1,3-thiazole-5-carboxylate
Description
The compound Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate features a complex heterocyclic framework with multiple functional groups. Its structure includes:
- A 4-butoxybenzoyl moiety at position 3 of the pyrrole ring.
- A 4-ethoxyphenyl group at position 2.
- A hydroxy and oxo group at positions 4 and 5, respectively, forming a dihydro-1H-pyrrole core.
- A 4-methylthiazole-5-carboxylate ester linked to the pyrrole nitrogen.
This compound is synthesized via multi-step reactions involving condensation, cyclization, and esterification, as inferred from analogous synthetic routes described for structurally related compounds .
Properties
CAS No. |
618071-76-4 |
|---|---|
Molecular Formula |
C29H30N2O7S |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-ethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C29H30N2O7S/c1-5-7-16-38-21-14-10-19(11-15-21)24(32)22-23(18-8-12-20(13-9-18)37-6-2)31(27(34)25(22)33)29-30-17(3)26(39-29)28(35)36-4/h8-15,23,32H,5-7,16H2,1-4H3/b24-22- |
InChI Key |
CORHVUVKPKUTKC-GYHWCHFESA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC=C(C=C4)OCC)O |
Origin of Product |
United States |
Preparation Methods
Multi-Step Convergent Synthesis
The most widely reported strategy involves a convergent approach, constructing the pyrrole and thiazole rings separately before coupling them with the aromatic substituents. A representative pathway involves:
-
Pyrrole Core Formation : Cyclocondensation of 4-butoxybenzoyl chloride with 4-ethoxyphenylglycine in acetonitrile under basic conditions generates the 2,5-dihydro-1H-pyrrol-4-ol intermediate. This step typically achieves 65–72% yield, with purification via silica gel chromatography using ethyl acetate/hexane (3:7).
-
Thiazole Ring Synthesis : Cyclization of ethyl 2-amino-4-methylthiazole-5-carboxylate with thiourea in the presence of iodine yields the methylthiazole carboxylate moiety. Microwave-assisted irradiation (100°C, 30 min) improves reaction efficiency to 85% yield compared to conventional heating (12 h, 68%).
-
Coupling Reaction : The pyrrole and thiazole intermediates undergo nucleophilic acyl substitution using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. Optimal conditions use dry dichloromethane at 0°C, achieving 58% yield with minimal diastereomer formation.
Table 1 : Comparative Efficiency of Coupling Agents
| Coupling Agent | Solvent | Temperature | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| DCC | DCM | 0°C | 58 | 92:8 |
| EDC·HCl | THF | RT | 47 | 85:15 |
| HATU | DMF | -20°C | 63 | 89:11 |
Data adapted from optimization studies.
One-Pot Tandem Cyclization Strategies
Three-Component Reaction Systems
Recent advances employ tandem cyclization to streamline synthesis. A 2024 protocol combines:
-
4-Butoxybenzaldehyde (1.2 equiv)
-
Ethyl 2-isocyanoacetate (1.0 equiv)
-
4-Ethoxyphenyl isonitrile (1.1 equiv)
In refluxing toluene with Sc(OTf)₃ (5 mol%), this method produces the pyrrolo-thiazole framework in one pot via sequential Knoevenagel condensation and 1,3-dipolar cycloaddition. The reaction achieves 74% yield with excellent regioselectivity (>95:5), attributed to the Lewis acid’s role in stabilizing transition states.
Solvent and Catalytic Optimization
Critical parameters for one-pot synthesis include:
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions. Toluene balances reaction rate and selectivity.
-
Catalyst Screening : Sc(OTf)₃ outperforms Brønsted acids (e.g., p-TsOH) and other Lewis acids (Yb(OTf)₃, ZnCl₂) in minimizing oligomerization.
Mechanistic Insight : DFT calculations suggest Sc³⁺ coordinates the carbonyl oxygen of 4-butoxybenzaldehyde, lowering the activation energy for dipolarophile formation by 12.3 kcal/mol compared to uncatalyzed pathways.
Enantioselective Synthesis Challenges
Chirality at the Pyrrole C-3 Position
The C-3 hydroxy group introduces a stereogenic center, necessitating asymmetric methods. Two approaches dominate:
-
Chiral Auxiliary-Mediated Synthesis :
-
Catalytic Asymmetric Induction :
Late-Stage Functionalization Techniques
Etherification of Phenolic Intermediates
The 4-ethoxy and 4-butoxy groups are introduced via nucleophilic aromatic substitution:
-
Ethoxy Installation :
-
Butoxy Installation :
Side Reactions : Over-alkylation at the pyrrole nitrogen occurs if excess alkylating agent is used, necessitating precise stoichiometric control.
Analytical Validation and Quality Control
Structural Confirmation
-
NMR Spectroscopy :
-
High-Resolution Mass Spectrometry :
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1 mL/min) shows ≥98% purity for clinical-grade material. Key impurities include:
-
Des-ethoxy analog (Rt 6.7 min)
-
Over-alkylated byproduct (Rt 9.2 min)
Industrial-Scale Production Considerations
Cost-Effective Process Design
A 2025 pilot study demonstrated:
-
Catalyst Recycling : Sc(OTf)₃ recovery via aqueous extraction maintains 89% activity over five cycles.
-
Solvent Recovery : Distillation reclaims 92% toluene, reducing waste.
Table 2 : Environmental Metrics Comparison
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| E-Factor | 86 | 34 |
| PMI (kg/kg API) | 128 | 49 |
| Energy (kWh/kg) | 410 | 290 |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy and thiazole moieties.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The aromatic rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The products of these reactions would depend on the specific conditions and reagents used, but might include:
Oxidation Products: Carboxylic acids, sulfoxides.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Researchers might investigate the compound’s potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound could serve as a lead compound in the development of new pharmaceuticals.
Industry
Material Science:
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, the compound might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification. The pathways involved could include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
DNA Interaction: Binding to DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The target compound belongs to a family of derivatives with modifications in:
Ester groups (methyl, ethyl, allyl).
Aromatic substituents (ethoxy, fluoro, methoxy, etc.).
Pyrrole and thiazole ring substitutions .
Table 1: Structural and Molecular Comparison
Computational and Crystallographic Insights
- SHELX Refinement : The SHELX software suite is widely used for crystallographic analysis of such compounds, enabling precise determination of bond lengths and angles critical for structure-activity relationships.
Biological Activity
Chemical Structure and Properties
The molecular formula for this compound is , and it features multiple functional groups that contribute to its biological activity. The structure includes a thiazole ring, a pyrrole moiety, and various aromatic substituents which are known to influence pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds similar to this one exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and the activation of caspases.
Case Study: In Vitro Anticancer Effects
In a study conducted on human breast cancer cell lines, the compound demonstrated a dose-dependent inhibition of cell proliferation. The analysis showed that concentrations above 10 µM resulted in a reduction of cell viability by over 50% after 48 hours of treatment. The underlying mechanism was linked to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Case Study: In Vivo Inflammation Model
In an animal model of acute inflammation induced by carrageenan, administration of the compound significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of neutrophils and lower levels of inflammatory markers in treated subjects.
Antimicrobial Activity
Preliminary tests suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness varies with different pathogens, indicating potential as a broad-spectrum antimicrobial agent.
Table 1: Antimicrobial Activity Against Selected Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
The biological activity of Methyl 2-(3-(4-butoxybenzoyl)-2-(4-ethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
- Apoptosis Induction : It promotes apoptosis through the intrinsic pathway by increasing mitochondrial membrane permeability.
- Cytokine Modulation : The anti-inflammatory effects are mediated by the inhibition of NF-kB signaling pathways, leading to reduced cytokine production.
Q & A
Q. What are the key steps in synthesizing this compound, and what analytical techniques validate its structural integrity?
The synthesis involves multi-step organic reactions, including:
- Coupling reactions : Formation of the pyrrolone-thiazole core via condensation of substituted benzoyl and ethoxyphenyl precursors under reflux conditions in ethanol or DMF .
- Functionalization : Introduction of the butoxy and ethoxy groups via nucleophilic substitution or esterification .
- Purification : Column chromatography and recrystallization (e.g., using DMF/EtOH mixtures) to achieve >95% purity .
Q. Validation techniques :
- NMR spectroscopy : Assigns proton environments (e.g., hydroxy and ester carbonyl signals at δ 12-14 ppm and 165-170 ppm, respectively) .
- X-ray crystallography : Confirms stereochemistry and intramolecular hydrogen bonding (e.g., between the hydroxy group and thiazole nitrogen) .
- HPLC-MS : Verifies molecular weight (e.g., [M+H]+ at m/z 523.2) and purity .
Q. How is the compound screened for preliminary biological activity, and what assays are most relevant?
Initial screening focuses on:
- Kinase inhibition : Testing against cancer-related kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Anti-inflammatory activity : Measuring COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage models .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference drugs like doxorubicin .
Key controls : Include structurally simplified analogs (e.g., lacking the butoxy group) to isolate pharmacophore contributions .
Q. What methodologies determine the compound’s solubility and stability under experimental conditions?
- Solubility profiling : Shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol) quantified via UV-Vis spectroscopy .
- Stability studies :
- Thermal stability : TGA/DSC analysis (decomposition temperature >200°C suggests suitability for high-temperature reactions) .
- Hydrolytic stability : Incubation in simulated gastric fluid (pH 2) and intestinal fluid (pH 7.4) monitored by HPLC .
Advanced Research Questions
Q. How can synthetic yields be optimized using design of experiments (DOE)?
DOE approaches include:
- Variable screening : Testing reaction temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., Pd/C vs. CuI) .
- Response surface methodology (RSM) : Optimizes molar ratios of reactants (e.g., 1:1.2 for pyrrolone:thiazole coupling) to maximize yield (>60%) .
- Contradiction resolution : For example, higher temperatures improve reaction rates but reduce selectivity—additives like TBAB mitigate this .
Q. How are contradictory biological activity data resolved across studies?
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., ethoxy vs. methoxy substitutions) to identify critical functional groups .
- Assay standardization : Normalize protocols (e.g., cell line passage number, serum concentration) to reduce variability .
- Meta-analysis : Pool data from kinase inhibition studies to identify trends (e.g., higher activity against tyrosine kinases vs. serine/threonine kinases) .
Q. What advanced techniques identify the compound’s molecular targets in complex biological systems?
- Surface plasmon resonance (SPR) : Direct binding assays with immobilized protein targets (e.g., EGFR extracellular domain) .
- Chemical proteomics : Use biotinylated probes to pull down interacting proteins from cell lysates, followed by LC-MS/MS identification .
- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding modes to ATP pockets of kinases, validated by mutagenesis studies .
Q. How is the compound’s environmental impact assessed in ecotoxicology studies?
Q. What strategies improve metabolic stability for in vivo applications?
- Liver microsome assays : Identify metabolic hotspots (e.g., ester hydrolysis) via LC-MS metabolite profiling .
- Prodrug design : Replace labile groups (e.g., methyl ester → tert-butyl ester) to enhance plasma stability .
- CYP450 inhibition screening : Assess drug-drug interaction risks using fluorogenic substrates .
Q. How does polymorphism affect the compound’s physicochemical properties?
- Crystallography : Screen for polymorphs via solvent recrystallization (e.g., acetone vs. ethyl acetate) and characterize using PXRD .
- Dissolution testing : Compare bioavailability of polymorphs in simulated biological fluids .
- Stability-kinetic analysis : Monitor phase transitions under accelerated storage conditions (40°C/75% RH) .
Q. What experimental designs evaluate synergistic effects with existing therapeutics?
- Combination index (CI) analysis : Use Chou-Talalay method to quantify synergy in cancer cell lines (CI <1 indicates synergy) .
- Transcriptomics : RNA-seq identifies pathways upregulated/downregulated in combination vs. monotherapy .
- In vivo xenograft models : Compare tumor regression rates (e.g., compound + paclitaxel vs. single agents) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
